molecular formula C32H35N5O4 B12794337 Nintedanib impurity D CAS No. 1139455-52-9

Nintedanib impurity D

货号: B12794337
CAS 编号: 1139455-52-9
分子量: 553.7 g/mol
InChI 键: RFQYVQKHXHMDSG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Nintedanib impurity D undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

生物活性

Nintedanib, a small-molecule tyrosine kinase inhibitor, is primarily used in the treatment of idiopathic pulmonary fibrosis (IPF) and various cancers. However, impurities in pharmaceutical compounds can significantly affect their efficacy and safety profiles. This article focuses on one such impurity, referred to as "Nintedanib impurity D," discussing its biological activity, synthesis, detection methods, and relevant case studies.

1. Overview of Nintedanib and Its Impurities

Nintedanib targets multiple receptor tyrosine kinases, including VEGFR, PDGFR, and FGFR, inhibiting pathways involved in tumor growth and fibrosis. The presence of impurities like this compound can arise during the synthesis process and may impact the drug's overall pharmacological profile.

1.1 Structure and Synthesis

This compound is characterized by its structural formula, which is a cis-trans isomer derived from the synthesis of Nintedanib. The synthesis involves reacting piperidines under controlled conditions to minimize the impurity levels to below 0.1% in the final product .

2. Biological Activity

The biological activity of this compound has not been extensively documented in scientific literature; however, insights can be drawn from studies on Nintedanib itself and related impurities.

2.2 Pharmacokinetics

Nintedanib is primarily metabolized by esterase hydrolysis followed by glucuronidation. Impurity D's pharmacokinetic properties are likely influenced by its structural characteristics, which may affect its absorption and distribution within biological systems .

3. Case Studies and Research Findings

While direct studies on this compound are sparse, several relevant findings from research on Nintedanib provide context for understanding its potential biological implications.

3.1 Clinical Trials

In clinical settings, Nintedanib has shown efficacy in reducing biomarkers associated with lung injury in IPF patients. For instance, a study indicated that treatment with Nintedanib resulted in significant reductions in surfactant protein D (SP-D) and cancer antigen 125 (CA-125) levels compared to placebo . These biomarkers are indicative of epithelial injury and may reflect similar responses if impurity D is present.

3.2 Stability Studies

A stability-indicating method for assessing Nintedanib has been developed using reverse-phase high-performance liquid chromatography (RP-HPLC). This method demonstrated a high recovery rate for Nintedanib without interference from formulation excipients, suggesting that impurities like D could be effectively quantified using similar methodologies .

4. Detection Methods

The detection of this compound can be accomplished through advanced analytical techniques such as high-performance liquid chromatography (HPLC). The method involves gradient elution with a mobile phase of potassium dihydrogen phosphate and acetonitrile at a detection wavelength of 245 nm .

Detection MethodKey Parameters
HPLCMobile phase: 45:55 A:B
Detection Wavelength245 nm
Recovery Rate99.391% at 1.5 µg/ml

5. Conclusion

Although specific data on the biological activity of this compound remains limited, insights from studies on Nintedanib itself suggest that impurities can influence pharmacological outcomes significantly. Further research is needed to elucidate the exact effects of this impurity on therapeutic efficacy and safety profiles.

属性

CAS 编号

1139455-52-9

分子式

C32H35N5O4

分子量

553.7 g/mol

IUPAC 名称

ethyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate

InChI

InChI=1S/C32H35N5O4/c1-4-41-32(40)23-10-15-26-27(20-23)34-31(39)29(26)30(22-8-6-5-7-9-22)33-24-11-13-25(14-12-24)36(3)28(38)21-37-18-16-35(2)17-19-37/h5-15,20,34,39H,4,16-19,21H2,1-3H3

InChI 键

RFQYVQKHXHMDSG-UHFFFAOYSA-N

规范 SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=C(C=C3)N(C)C(=O)CN4CCN(CC4)C)C5=CC=CC=C5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。